"synthesis and characterization of 2,3-bis(trifluoromethyl)nitrobenzene"
"synthesis and characterization of 2,3-bis(trifluoromethyl)nitrobenzene"
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Bis(trifluoromethyl)nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-bis(trifluoromethyl)nitrobenzene, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic incorporation of multiple trifluoromethyl (CF₃) groups onto a nitroaromatic scaffold imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and strong electron-withdrawing characteristics.[1][2][3] These attributes make such molecules valuable as advanced building blocks for novel pharmaceuticals and functional materials.[4][5] This document details a proposed synthetic pathway via electrophilic nitration, discusses the critical aspects of regioselectivity, and outlines a rigorous, multi-technique approach for structural elucidation and characterization.
Introduction: The Rationale for Fluorination and Nitration
In modern drug discovery, the trifluoromethyl group is a powerful tool for optimizing the pharmacological profile of lead compounds. Its introduction can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] When two such groups are placed in an ortho arrangement, they create a unique electronic and steric environment. The further addition of a nitro (−NO₂) group serves two primary purposes: it strongly modulates the electronic properties of the benzene ring and provides a versatile chemical handle for subsequent transformations, such as reduction to an amine for further derivatization.
2,3-Bis(trifluoromethyl)nitrobenzene (CAS No. 1978-06-9) is a specific isomer that presents a distinct synthetic challenge due to the directing effects of the two adjacent, strongly deactivating trifluoromethyl groups.[6] This guide aims to provide a logical and scientifically grounded pathway for its synthesis and unequivocal characterization.
Table 1: Physicochemical Properties of 2,3-Bis(trifluoromethyl)nitrobenzene
| Property | Value | Source |
| CAS Number | 1978-06-9 | [7][8] |
| Molecular Formula | C₈H₃F₆NO₂ | [7] |
| Molecular Weight | 259.11 g/mol | [7][8] |
| IUPAC Name | 1-nitro-2,3-bis(trifluoromethyl)benzene | [7] |
Synthetic Strategy: Navigating Regioselectivity in Electrophilic Nitration
The most direct and logical approach to synthesizing 2,3-bis(trifluoromethyl)nitrobenzene is the electrophilic aromatic substitution (EAS) of the readily available precursor, 1,2-bis(trifluoromethyl)benzene. The core of this strategy involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid.
The Causality of Experimental Design
The Precursor: The choice of 1,2-bis(trifluoromethyl)benzene is dictated by the target molecular structure.
The Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective reagent for nitrating deactivated aromatic rings. Sulfuric acid acts as both a solvent and a catalyst; it protonates nitric acid, facilitating the formation of the nitronium ion, which is the active electrophile.
The Challenge of Regioselectivity: The trifluoromethyl group is a powerful electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.[6] In 1,2-bis(trifluoromethyl)benzene, all four available positions on the ring are significantly deactivated. The directing effects of the two CF₃ groups are in opposition for some positions, leading to a mixture of products.
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Position 4: This position is meta to the C2-CF₃ and para to the C1-CF₃. Attack here is disfavored due to the strong deactivating para influence.
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Position 3: This position is meta to the C1-CF₃ and ortho to the C2-CF₃. Attack here is also highly disfavored.
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Target Product Formation: The desired product, 2,3-bis(trifluoromethyl)nitrobenzene, results from nitration at the '3' position relative to a 1,2-disubstituted pattern, which is ortho to one CF3 group. This is sterically and electronically challenging, suggesting that the target compound will likely be a minor product of the reaction. The major isomer is expected to be 3,4-bis(trifluoromethyl)nitrobenzene, where nitration occurs at a position meta to both CF₃ groups.
This inherent difficulty in controlling the reaction's regioselectivity makes the purification and characterization stages critically important.
Proposed Experimental Protocol
This protocol is adapted from established procedures for the nitration of related bis(trifluoromethyl)benzene isomers, specifically the synthesis of 2,5-bis(trifluoromethyl)nitrobenzene.[4][9] It serves as a robust starting point for optimization.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,2-bis(trifluoromethyl)benzene (1.0 eq).
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Acidic Medium: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (98%, ~5-10 vol eq) while maintaining the internal temperature below 10°C.
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Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (70%, 1.2 eq) to concentrated sulfuric acid (98%, ~2-3 vol eq) in a separate flask, pre-cooled in an ice bath.
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Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature between 10-20°C.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product mixture will precipitate as an oil or solid.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
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Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.
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Purification: The separation of the isomers is critical. This can be achieved by fractional distillation under reduced pressure or, more effectively, by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).
Characterization Workflow: A Multi-Technique Approach
Unequivocal identification of the 2,3-bis(trifluoromethyl)nitrobenzene isomer from the reaction mixture requires a combination of spectroscopic and spectrometric techniques.
Spectroscopic and Spectrometric Analysis
The following data are predicted based on the known effects of the functional groups and analysis of structurally similar compounds.
High-Resolution Mass Spectrometry (HRMS):
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Purpose: To confirm the elemental composition.
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Expected Result: The primary validation is the observation of the molecular ion ([M]⁺ or [M+H]⁺). The calculated exact mass for C₈H₃F₆NO₂ is 259.006797 Da.[7] HRMS analysis should yield a mass that matches this value to within 5 ppm.
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Fragmentation: Common fragmentation patterns for nitroaromatics include the loss of •NO₂ (m/z 46) and •NO (m/z 30).
Infrared (IR) Spectroscopy:
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Purpose: To identify key functional groups.
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Expected Bands:
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N-O Asymmetric Stretch: A strong, sharp band between 1550-1475 cm⁻¹.[10]
-
N-O Symmetric Stretch: A strong band between 1360-1290 cm⁻¹.[10]
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C-F Stretch: Very strong, broad absorptions in the 1300-1100 cm⁻¹ region, characteristic of CF₃ groups.
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Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.[11]
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Aromatic C=C Stretch: Medium bands in the 1600-1450 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed information about the carbon-hydrogen framework and the unique fluorine environments, confirming the 1,2,3-substitution pattern.
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¹H NMR: The spectrum will be complex due to H-H and H-F coupling. Three distinct aromatic protons are expected, likely appearing as complex multiplets in the downfield region (δ 7.5-8.5 ppm).
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¹⁹F NMR: This is the most diagnostic technique. Two distinct signals are expected, one for each of the non-equivalent CF₃ groups. The chemical shifts and coupling between the two fluorine environments (if any) and with the aromatic protons will be key to confirming the structure.
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¹³C NMR: Eight distinct signals are expected for the aromatic carbons. The carbons directly attached to the CF₃ groups will appear as quartets due to one-bond C-F coupling (¹JCF), and the carbon attached to the nitro group will also be significantly deshielded.
Table 2: Predicted Spectroscopic and Spectrometric Data Summary
| Technique | Feature | Predicted Observation | Rationale |
| HRMS (EI) | Molecular Ion ([M]⁺) | m/z ≈ 259.0068 | Confirms elemental formula C₈H₃F₆NO₂.[7] |
| IR | N-O Stretches | ~1530 & ~1350 cm⁻¹ (strong) | Characteristic of aromatic nitro groups.[10] |
| C-F Stretches | ~1300-1100 cm⁻¹ (very strong) | Indicates presence of CF₃ groups. | |
| ¹H NMR | Aromatic Protons | 3 distinct signals (multiplets) | Confirms three unique protons on the aromatic ring. |
| ¹⁹F NMR | CF₃ Groups | 2 distinct signals (singlets or multiplets) | Confirms two non-equivalent CF₃ environments, key for isomer identification. |
| ¹³C NMR | Aromatic Carbons | 8 distinct signals | Confirms the asymmetric substitution pattern. Carbons bonded to F will show large coupling constants. |
Safety, Handling, and Concluding Remarks
Safety: Aromatic nitro compounds are potentially toxic and can be explosive, especially in the presence of a base or upon detonation.[12] All manipulations should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Illinois. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wimmer, L., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1-7. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Pajkert, R., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1016. Retrieved from [Link]
-
PubChem. (n.d.). 1-Nitro-2,3-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene, 98%. Retrieved from [Link]
- Google Patents. (n.d.). US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
Pharmaffiliates. (n.d.). 2,3-Bis(trifluoromethyl)nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
ACS Publications. (2014). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]_
-
CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds.... Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
Sources
- 1. CAS 328-75-6: 1-Nitro-3,5-bis(trifluoromethyl)benzene [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 5. jelsciences.com [jelsciences.com]
- 6. columbia.edu [columbia.edu]
- 7. 1-Nitro-2,3-bis(trifluoromethyl)benzene | C8H3F6NO2 | CID 15103054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
